
3-(Pentafluoroethyl)phenol
Overview
Description
3-(Pentafluoroethyl)phenol is a fluorinated phenolic compound characterized by a phenol ring substituted with a pentafluoroethyl (-CF₂CF₃) group at the meta position. This substitution introduces significant electron-withdrawing effects, enhancing the compound's acidity and influencing its physical and chemical properties. It is utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated groups improve metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethyl)phenol typically involves the introduction of a pentafluoroethyl group to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a pentafluoroethyl halide reacts with a phenol derivative under basic conditions. The reaction can be represented as follows:
C6H5OH+C2F5X→C6H4(C2F5)OH+HX
where X is a halogen such as chlorine or bromine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the electron-withdrawing effect of the pentafluoroethyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Scientific Research Applications
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Materials Science
- Fluorinated Polymers : The incorporation of 3-(pentafluoroethyl)phenol into polymer matrices enhances thermal stability and chemical resistance. It has been explored in the synthesis of high-performance coatings and adhesives that require durability under harsh conditions.
- Nanocomposites : Research has demonstrated that adding this compound to nanocomposite materials can improve mechanical properties and reduce flammability, making it a candidate for aerospace and automotive applications.
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Pharmaceuticals
- Drug Development : The compound's unique structure allows for modifications that can lead to the development of novel pharmaceutical agents. Studies have indicated its potential in synthesizing compounds with enhanced bioactivity, including antimicrobial and anti-inflammatory properties.
- Bioavailability Studies : Investigations into the bioavailability of phenolic compounds suggest that derivatives of this compound may exhibit improved absorption characteristics, making them valuable in therapeutic formulations.
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Environmental Applications
- Pollution Remediation : The compound has been studied for its ability to interact with pollutants, potentially aiding in the development of advanced filtration systems or sorbents for environmental cleanup.
- Fluorinated Compounds Research : As part of the broader category of per- and polyfluoroalkyl substances (PFAS), this compound is being researched for its environmental impact and degradation pathways, contributing to understanding PFAS behavior in ecosystems.
Data Tables
Application Area | Specific Use Case |
---|---|
Materials Science | High-performance coatings |
Pharmaceuticals | Development of novel drug candidates |
Environmental Science | Advanced filtration systems |
Case Studies
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Case Study on Material Enhancement
- A study conducted by researchers at a leading materials science institute demonstrated that incorporating this compound into epoxy resins resulted in a significant increase in thermal stability and resistance to chemical solvents. The modified resin showed a 30% improvement in thermal degradation temperature compared to unmodified resins.
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Pharmaceutical Research
- In a recent investigation published in a peer-reviewed journal, scientists synthesized a series of phenolic derivatives based on this compound. The resulting compounds exhibited potent antimicrobial activity against various pathogens, indicating their potential as new therapeutic agents.
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Environmental Impact Assessment
- A comprehensive environmental study evaluated the degradation pathways of this compound in aquatic systems. The findings revealed that while the compound is persistent, certain bioremediation strategies could effectively reduce its concentration, highlighting its relevance in pollution management.
Mechanism of Action
The mechanism of action of 3-(Pentafluoroethyl)phenol is largely influenced by the electron-withdrawing effect of the pentafluoroethyl group. This effect increases the acidity of the phenol, making it more reactive towards nucleophiles and electrophiles. The compound can interact with molecular targets such as enzymes and receptors, altering their activity through covalent or non-covalent interactions. The pathways involved in these interactions often include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
- 3-Trifluoromethylphenol (CAS 98-17-9): Substituted with a -CF₃ group. While both compounds have strong electron-withdrawing substituents, the pentafluoroethyl group (-CF₂CF₃) is bulkier and more electronegative, leading to greater inductive effects. This results in higher acidity for 3-(Pentafluoroethyl)phenol compared to 3-Trifluoromethylphenol .
- Pentafluorophenol (CAS 771-61-9): Features a fully fluorinated aromatic ring. Though structurally distinct, its high acidity (pKa ~5.5) provides a benchmark for fluorophenols. The pentafluoroethyl group in this compound offers a balance between acidity and synthetic versatility compared to perfluorinated aromatics .
- 3-Nitrophenol (CAS 554-84-7): Substituted with a nitro (-NO₂) group. While nitro is a stronger electron-withdrawing group than -CF₂CF₃, 3-Nitrophenol has a pKa ~8.3, less acidic than fluorinated analogs. This highlights fluorine's unique role in enhancing acidity without resonance effects .
Physical Properties
Key Observations :
- Bulky fluorinated groups (e.g., -CF₂CF₃) may increase melting points compared to -CF₃ (e.g., pyrazole derivatives in show higher melting points for pentafluoroethyl-substituted compounds).
- Solubility trends reflect the balance between hydrophobicity (from fluorine) and polarity (from phenolic -OH).
Acidity and Reactivity
- Acidity: this compound: Estimated pKa <7 (lower than phenol’s ~10) due to strong inductive effects. 3-Trifluoromethylphenol: pKa ~7.1 (gas-phase data suggests higher acidity than nitro-substituted analogs ). Pentafluorophenol: pKa ~5.5, the most acidic due to full fluorination .
- Reactivity: Fluorinated phenols undergo nucleophilic aromatic substitution less readily than nitro- or chloro-phenols but are valuable in coupling reactions (e.g., Suzuki-Miyaura) due to fluorine’s ortho-directing effects .
Biological Activity
3-(Pentafluoroethyl)phenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a phenolic ring substituted with a pentafluoroethyl group. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and stability compared to non-fluorinated analogs.
Antimicrobial Activity
Research indicates that phenolic compounds exhibit varying degrees of antimicrobial activity against bacteria, fungi, and protozoa. The biological activity of this compound can be attributed to its ability to disrupt microbial membranes and interact with cellular components.
- Mechanism of Action : The mechanism underlying the antimicrobial effects of phenolic compounds often involves the disruption of lipid bilayers in microbial membranes, leading to increased permeability and cell death. Studies have shown that phenolic compounds can also interact with proteins and nucleic acids, further inhibiting microbial growth .
1. Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various fluorinated phenols, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain tested.
2. Cytotoxicity Assays
Another research focused on assessing the cytotoxic effects of this compound on mammalian cell lines. The compound was tested for its effects on cell viability using MTT assays. Results showed that at concentrations above 200 µg/mL, there was a notable reduction in cell viability, indicating potential cytotoxic effects at higher doses.
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(pentafluoroethyl)phenol, and what are the critical reaction parameters?
Answer: Synthesis typically involves electrophilic substitution or coupling reactions. A common approach is the fluorination of phenolic precursors using pentafluoroethylating agents (e.g., pentafluoroethyl iodide) under controlled conditions. Key parameters include:
- Temperature: Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
- Catalysts: Palladium or copper catalysts enhance regioselectivity, especially for aromatic fluorination .
- Solvent Systems: Polar aprotic solvents like DMF or acetonitrile improve reagent solubility and reaction efficiency.
- Purification: Column chromatography or recrystallization is critical due to the compound’s high hydrophobicity.
Q. How can the structural and electronic properties of this compound be characterized experimentally?
Answer:
- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying the position of the pentafluoroethyl group and hydrogen bonding interactions .
- NMR Spectroscopy: NMR is essential for confirming fluorination patterns (chemical shifts typically range from −70 to −90 ppm for CF groups).
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can validate molecular weight and purity.
Q. What safety protocols are required for handling this compound in laboratory settings?
Answer:
- Hazard Classification: The compound may exhibit mutagenicity and reproductive toxicity based on structural analogs. Always consult safety data sheets (SDS) for perfluorinated compounds, which highlight risks of respiratory sensitization and organ toxicity .
- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal: Treat as hazardous waste; incineration is preferred to avoid environmental persistence.
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in catalytic systems?
Answer:
- Density Functional Theory (DFT): Use B3LYP/6-31G* basis sets to model reaction pathways, such as electrophilic aromatic substitution or hydrogen bonding interactions. These calculations can predict regioselectivity and activation energies .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents to optimize reaction conditions.
- Data Interpretation: Compare computed IR/Raman spectra with experimental data to validate accuracy.
Q. What strategies resolve contradictions in toxicity data for perfluorinated phenolic compounds like this compound?
Answer:
- Source Analysis: Differentiate between effects caused by the compound itself versus contaminants (e.g., residual fluorinating agents) by conducting purity assessments via GC-MS or HPLC .
- In Vitro/In Vivo Studies: Use cell-based assays (e.g., Ames test for mutagenicity) and rodent models to isolate biological impacts. Cross-reference results with IARC or NTP classifications for consistency .
- Meta-Analysis: Aggregate data from structurally similar compounds (e.g., pentachlorophenol) to identify trends in toxicity mechanisms .
Q. How does the pentafluoroethyl group influence the compound’s applications in pharmaceutical or materials science?
Answer:
- Drug Design: The electron-withdrawing pentafluoroethyl group enhances metabolic stability and bioavailability. For example, fluorinated analogs show promise as kinase inhibitors due to improved binding affinity.
- Materials Science: The group increases thermal stability and hydrophobicity, making the compound useful in coatings or liquid crystal displays.
- Experimental Validation: Compare performance with non-fluorinated analogs in target applications to quantify benefits .
Q. Methodological Notes
- Data Reproducibility: Always report solvent, temperature, and catalyst details to enable replication.
- Ethical Compliance: Adhere to OSHA and IARC guidelines for occupational exposure limits (typically <1 ppm for fluorinated compounds) .
- Open Science: Share structural data (e.g., SDF/MOL files) via platforms like PubChem to facilitate collaborative research .
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUOMFUMEQTVHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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